molecular formula C8H9Br2N B8701577 2-Bromo-5-(3-bromopropyl)pyridine CAS No. 918145-48-9

2-Bromo-5-(3-bromopropyl)pyridine

Cat. No.: B8701577
CAS No.: 918145-48-9
M. Wt: 278.97 g/mol
InChI Key: WIILGEDIDYFKEN-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-bromopropyl)pyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position of the pyridine ring and a 3-bromopropyl substituent at the 5-position. Brominated pyridines are widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their reactivity, enabling the construction of complex aromatic systems .

Properties

CAS No.

918145-48-9

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2-bromo-5-(3-bromopropyl)pyridine

InChI

InChI=1S/C8H9Br2N/c9-5-1-2-7-3-4-8(10)11-6-7/h3-4,6H,1-2,5H2

InChI Key

WIILGEDIDYFKEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 3-bromopropyl chain in the target compound introduces greater steric bulk and lipophilicity compared to methyl or isopropyl groups. This may influence solubility in polar solvents and reactivity in nucleophilic substitutions.
  • Reactivity : Compounds with electron-withdrawing groups (e.g., CF₃, SO₂CH₃) exhibit enhanced electrophilicity at the bromine site, favoring cross-coupling reactions. The dual bromine atoms in this compound could enable sequential functionalization .
  • Stability : Analogs like 2-Bromo-5-(trifluoromethyl)pyridine require low-temperature storage, suggesting bromopropyl derivatives may also demand specific handling to prevent degradation .

Preparation Methods

Grignard Substitution on 2,5-Dibromopyridine

This two-step method first introduces the propyl group via a Grignard reaction, followed by bromination of the side chain.

Step 1: Grignard Reaction

  • Substrate : 2,5-Dibromopyridine is treated with isopropyl magnesium chloride (1.2 eq) in THF at 15°C for 15 hours.

  • Quenching : Addition of DMF forms 2-bromo-5-aldehyde pyridine, which is reduced to 5-propyl-2-bromopyridine using NaBH₄.

Step 2: Side-Chain Bromination
The propyl group is brominated using NBS/AIBN in CCl₄, as described in Section 1.1.

Advantages :

  • Selectivity : The Grignard reagent selectively substitutes the bromine at the 5-position, leaving the 2-bromo group intact.

  • Purity : Crystallization from toluene yields >99% purity.

Alkylation-Bromination Tandem Approach

Direct Alkylation of 2-Bromo-5-lithiopyridine

Lithiation of 2-bromopyridine at the 5-position using LDA (lithium diisopropylamide) enables propyl group introduction via alkylation.

Procedure :

  • Lithiation : 2-Bromopyridine is treated with LDA in THF at −78°C.

  • Alkylation : Addition of 1-bromopropane (3 eq) at −78°C, followed by warming to room temperature.

  • Bromination : The resultant 5-propyl-2-bromopyridine is brominated as in Section 1.1.

Challenges :

  • Side Reactions : Competing deprotonation at other positions necessitates strict temperature control.

  • Yield : 40–50% due to intermediate sensitivity.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Scalability
Radical Bromination5-Propyl-2-bromopyridineNBS, AIBN, CCl₄57–65%>95%Industrial
Grignard-Bromination2,5-DibromopyridineiPrMgCl, NBS60–70%>99%Pilot-scale
Alkylation-Bromination2-BromopyridineLDA, 1-bromopropane, NBS40–50%90–95%Lab-scale

Optimization Strategies

Solvent and Temperature Effects

  • CCl₄ vs. Ethyl Acetate : CCl₄ increases radical lifetime but poses environmental concerns; ethyl acetate offers a greener alternative with modest yield reductions.

  • Reaction Time : Extending bromination to 6 hours improves conversion but risks over-bromination.

Purification Techniques

  • Flash Chromatography : 7% ethyl acetate/hexane effectively separates mono- and di-brominated products.

  • Crystallization : Toluene or n-heptane recrystallization enhances purity to >99% .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-(3-bromopropyl)pyridine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by alkylation. For example, bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux (100–110°C) with AIBN as a radical initiator achieves selective bromination . Subsequent alkylation of the pyridine ring with 1,3-dibromopropane may require a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using arylboronic acids and Cs₂CO₃ as a base in 1,4-dioxane/water . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .
  • Catalyst loading : 0.2–1.0 mol% Pd(PPh₃)₄ ensures efficient cross-coupling .
  • Purification : Combi-flash chromatography (15% EtOAc/heptane) yields >85% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C2 and propyl group at C5). Downfield shifts (~δ 8.5 ppm for pyridine protons) confirm aromatic bromine effects .
  • Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 295) and isotopic patterns (Br²⁷/⁸¹) validate molecular weight .
  • X-ray Crystallography : Resolve bond angles and spatial arrangement (e.g., dihedral angles between pyridine and propyl groups) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound during cross-coupling reactions?

  • Methodological Answer : Regioselectivity is governed by:
  • Electronic effects : Bromine at C2 deactivates the pyridine ring, directing nucleophilic attacks to C5 via inductive effects .
  • Steric factors : The 3-bromopropyl group at C5 hinders reactivity at adjacent positions, favoring substitutions at C2 .
  • Computational modeling : DFT calculations (e.g., using Gaussian 16) predict activation barriers for competing pathways, aligning with experimental yields .

Q. How can this compound be functionalized for targeted biological activity studies?

  • Methodological Answer :
  • Nucleophilic substitution : Replace bromine with amines (e.g., K₂CO₃/DMF, 80°C) to generate pyridinium derivatives .
  • Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C3, followed by carboxylation (CO₂ quenching) for carboxylic acid derivatives .
  • Biological assays : Screen derivatives against α-synuclein aggregation (e.g., PET imaging probes) via radiolabeling with ¹⁸F .

Q. What strategies resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst variability : PdCl₂(dppf) vs. Pd(OAc)₂ may alter turnover frequencies .
  • Solvent purity : Trace water in 1,4-dioxane reduces boronic acid stability, lowering yields. Use molecular sieves for anhydrous conditions .
  • Validation : Replicate reactions with in situ monitoring (e.g., ReactIR) to track intermediate formation .

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